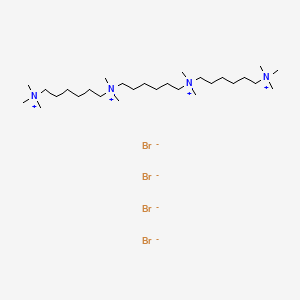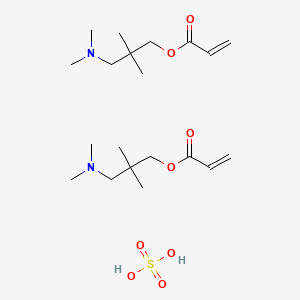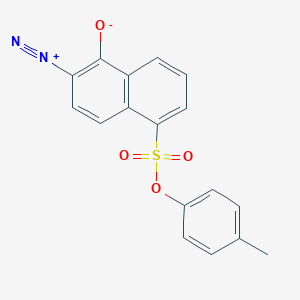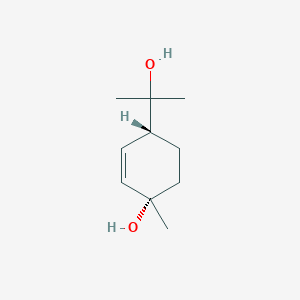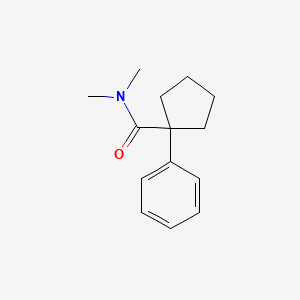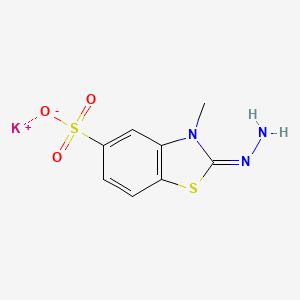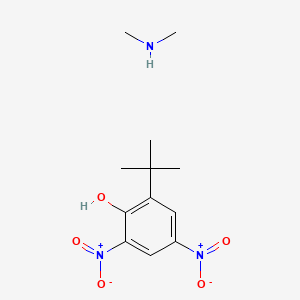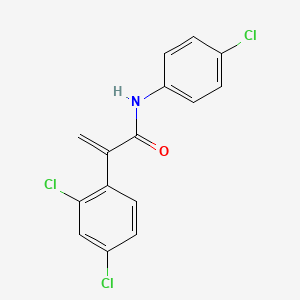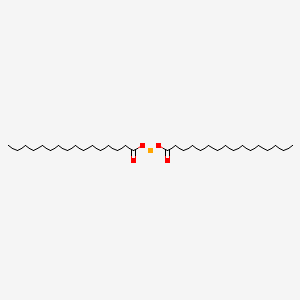
Iron(2+) palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron(2+) palmitate can be synthesized through the reaction of ferrous sulfate with palmitic acid in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving ferrous sulfate in water, adding palmitic acid dissolved in an organic solvent, and then adding the base to precipitate the this compound. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or large-scale batch reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Iron(2+) palmitate undergoes various chemical reactions, including:
Oxidation: Iron(2+) can be oxidized to iron(3+) in the presence of oxidizing agents.
Reduction: Iron(3+) can be reduced back to iron(2+) using reducing agents.
Substitution: The palmitate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various organic or inorganic ligands under controlled conditions.
Major Products Formed:
Oxidation: Iron(3+) palmitate.
Reduction: this compound (regenerated).
Substitution: New iron complexes with different ligands.
Aplicaciones Científicas De Investigación
Iron(2+) palmitate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Studied for its role in iron metabolism and transport in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency anemia.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of iron(2+) palmitate involves the release of iron(2+) ions, which can participate in various biochemical processes. Iron is essential for the transport of oxygen in the blood (as part of hemoglobin) and for cellular respiration (as part of cytochromes). The palmitate moiety helps in the solubilization and transport of iron in biological systems.
Molecular Targets and Pathways:
Hemoglobin: Iron(2+) is a key component of hemoglobin, facilitating oxygen transport.
Cytochromes: Iron(2+) is involved in the electron transport chain for cellular respiration.
Enzymes: Iron(2+) acts as a cofactor for various enzymes involved in metabolic processes.
Comparación Con Compuestos Similares
Iron(2+) stearate: Another iron(2+) fatty acid salt with similar properties but derived from stearic acid.
Iron(2+) oleate: Derived from oleic acid, with different solubility and reactivity characteristics.
Iron(2+) acetate: A simpler iron(2+) salt with different applications and properties.
Uniqueness: Iron(2+) palmitate is unique due to its specific fatty acid component (palmitic acid), which imparts distinct solubility and reactivity properties. Its applications in both biological and industrial contexts make it a versatile compound for various research and practical uses.
Propiedades
Número CAS |
36215-91-5 |
|---|---|
Fórmula molecular |
C32H62FeO4 |
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
hexadecanoate;iron(2+) |
InChI |
InChI=1S/2C16H32O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
Clave InChI |
YNQVTHFOJBTQHC-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


